centractin

cytoskeletal pharmacology actin probe selectivity centractin filament identification

Centractin (CAS 148996-73-0), also designated ARP1, ACTR1A, or alpha-centractin, is a ~42.6 kD actin-related protein that serves as the principal structural scaffold of the 23-subunit dynactin complex, the obligate cofactor for cytoplasmic dynein-1-driven transport. Unlike conventional actin, centractin shares only approximately 50-60% amino acid identity with muscle actin (~70% with conservative substitutions) and occupies a unique functional niche as the only actin-related protein known to form actin-like filaments within a multiprotein motor adaptor complex.

Molecular Formula C103H115N23O23
Molecular Weight 0
CAS No. 148996-73-0
Cat. No. B1175937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecentractin
CAS148996-73-0
Synonymscentractin
Molecular FormulaC103H115N23O23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Centractin (CAS 148996-73-0) Procurement Guide: Core Dynactin Subunit for Microtubule Motor Research


Centractin (CAS 148996-73-0), also designated ARP1, ACTR1A, or alpha-centractin, is a ~42.6 kD actin-related protein that serves as the principal structural scaffold of the 23-subunit dynactin complex, the obligate cofactor for cytoplasmic dynein-1-driven transport [1]. Unlike conventional actin, centractin shares only approximately 50-60% amino acid identity with muscle actin (~70% with conservative substitutions) and occupies a unique functional niche as the only actin-related protein known to form actin-like filaments within a multiprotein motor adaptor complex [2]. Centractin is constitutively incorporated as 8-13 copies per dynactin molecule, making it the most abundant subunit in the complex, and is essential for dynein-mediated retrograde vesicle transport, mitotic spindle orientation, and organelle positioning [3]. A second isoform, beta-centractin (ACTR1B), shares 91% amino acid identity but is present at approximately 15-fold lower levels within the dynactin complex, a stoichiometric distinction that directly impacts experimental design and reagent selection [4].

Why Centractin Cannot Be Substituted by Conventional Actin or Other Actin-Related Proteins in Dynactin-Focused Research


Centractin occupies a structurally and pharmacologically unique position within the actin superfamily that precludes functional interchangeability with conventional actin (ACTB) or with other actin-related proteins (e.g., Arp2, Arp3) [1]. Unlike conventional actin filaments, which are sensitive to cytochalasin D and bind phalloidin with high affinity, centractin filaments are pharmacologically resistant to cytochalasin D and incapable of phalloidin binding—a differential pharmacological profile that directly affects experimental protocols relying on these standard actin probes [2]. Furthermore, centractin polymerizes into invariant ~37 nm filaments whose length is strictly controlled by the dynactin shoulder domain, contrasting with conventional actin which forms micrometers-long, dynamically regulated filaments [3]. These differences mean that recombinant conventional actin or Arp2/3 complex preparations cannot substitute for centractin in assays requiring dynactin reconstitution, dynein processivity measurement, or microtubule-organelle linkage studies—procurement of the correct isoform (alpha-centractin/ACTR1A) with validated purity and polymerization competence is essential for experimental reproducibility [4].

Centractin Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


Centractin Filaments Are Resistant to Cytochalasin D and Do Not Bind Phalloidin, Unlike Conventional Actin

In transiently transfected mammalian cells overexpressing centractin, the resulting filamentous structures were demonstrated to be distinct from conventional actin filaments by three independent criteria: (1) absence of immunoreactivity with an actin-specific monoclonal antibody, (2) complete resistance to treatment with the actin-depolymerizing drug cytochalasin D, and (3) inability to bind fluorescently labeled phalloidin, a hallmark of F-actin detection [1]. These three pharmacological and immunological properties provide a clear operational discrimination between centractin polymers and conventional actin filaments, which are sensitive to cytochalasin D and bind phalloidin with high affinity in the same cellular context [1].

cytoskeletal pharmacology actin probe selectivity centractin filament identification

Centractin (ACTR1A) Is Present at 8-13 Copies Per Dynactin Complex, Versus Single Copies of Beta-Actin and Arp11

Cryo-electron microscopy at 4.0 Å resolution revealed that the dynactin filament contains exactly eight copies of Arp1 (centractin/ACTR1A), one copy of β-actin, and one copy of Arp11—a stoichiometry that makes centractin the overwhelmingly dominant structural subunit of the dynactin filament backbone [1]. Independent RefSeq annotation further reports 8-13 copies of this subunit per dynactin molecule, confirming centractin as the most abundant polypeptide in the assembly [2]. In contrast, the shoulder/sidearm domain contains only two copies of p150Glued, four copies of dynamitin (p50), and two copies of p24 [1]. This >4:1 ratio of centractin to any other single dynactin subunit has profound implications for biochemical purification strategies, quantitative western blot normalizations, and the design of in vitro reconstitution experiments where subunit stoichiometry must be preserved for functional complex assembly [1].

dynactin stoichiometry cryo-EM structure subunit copy number

Alpha-Centractin (ACTR1A) Is 15-Fold More Abundant Than Beta-Centractin (ACTR1B) in the Dynactin Complex

Two-dimensional immunoblot analysis combined with isoform-specific antibodies established that alpha-centractin (ACTR1A) and beta-centractin (ACTR1B) are present in the dynactin complex at a constant ratio of approximately 15:1 (alpha:beta), with ACTR1B protein levels at least 15-fold lower than ACTR1A [1]. Both isoforms share 90% amino acid identity and 96% similarity over 376 residues, and antibodies raised against alpha-centractin react only poorly with beta-centractin, necessitating isoform-specific antibodies for accurate discrimination [2]. Despite equal mRNA distribution across tissues, the protein-level disparity indicates post-translational regulation of isoform incorporation into the dynactin complex, with no evidence for a free cytosolic pool of either isoform [1].

centractin isoforms alpha/beta ratio antibody selectivity

Arp1 Polymerizes into Self-Limited ~37 nm Filaments, Never Attaining the Micrometer Length of Conventional F-Actin

Highly purified native Arp1 (centractin) was demonstrated to polymerize rapidly into short filaments of ~37 nm that closely resemble the filament length observed within the intact dynactin complex [1]. Over extended incubation times, these Arp1 filaments could anneal to form somewhat longer assemblies, but they never attained the micrometer-scale lengths characteristic of conventional actin filaments polymerized under comparable conditions [1]. This self-limiting polymerization behavior is consistent with the invariant 37-nm filament length observed in dynactin isolated from multiple species and tissues, suggesting that intrinsic properties of Arp1—reinforced by the capping protein CapZ at the barbed end and the pointed-end complex (p62/Arp11/p25/p27) in the holocomplex—define a precisely controlled filament architecture [2]. In contrast, conventional actin filaments grow to lengths of several micrometers in vitro and are dynamically regulated in vivo by a large family of actin-binding proteins [1].

Arp1 polymerization filament length regulation dynactin assembly

The Dynamitin N-Terminus Binds Arp1 Directly; Dynamitin AA 1-87 Causes Complete Release of Shoulder Subunits While Leaving the Arp1 Filament Intact

Affinity chromatography, direct binding assays, and RNA interference demonstrated that the intrinsically disordered N-terminus of dynamitin (p50/DCTN2, amino acids 1-87) binds directly and specifically to the Arp1 filament of dynactin [1]. When expressed in cells, the dynamitin AA 1-87 fragment caused complete release of endogenous dynamitin, p150Glued, and p24 from dynactin, while leaving behind Arp1 filaments still carrying the remaining subunits CapZ, p62, Arp11, p27, and p25 [1]. This demonstrated for the first time that Arp1 can directly bind a protein other than another Arp1 monomer, and that the Arp1 filament serves as the structural anchor for the entire shoulder/sidearm domain of dynactin [1]. In contrast, the Arp2 and Arp3 subunits of the Arp2/3 complex do not serve as analogous structural scaffolds for a multi-subunit regulatory domain, highlighting a unique architectural role of centractin/Arp1 among actin-related proteins [2].

dynactin disassembly Arp1-dynamitin interaction motor adaptor biochemistry

Centractin Alpha Is Selectively Reduced in Fetal Down Syndrome Cortex, While Dynein Motor Subunits Remain Unchanged

Two-dimensional electrophoresis with MALDI mass spectrometry and quantitative spot analysis of fetal brain cortex from Down syndrome (DS, trisomy 21) subjects versus gestational age-matched controls revealed that centractin alpha protein levels were significantly reduced in fetal DS cortex [1]. In the same proteomic analysis, dynein intermediate chain 2, dynein intermediate chain clear 2, and kinesin light chain protein levels were unchanged, indicating a selective reduction of the centractin/dynactin filament component rather than a generalized motor protein deficiency [1]. F-actin capping protein alpha-1, alpha-2, and beta subunits were also significantly reduced, further suggesting a coordinated disruption of the dynactin filament-capping module in trisomy 21 brain development [1]. This selective vulnerability of centractin—distinct from other dynactin subunits and from dynein itself—has not been reported for Arp2, Arp3, or conventional actin in the same disease context [1].

Down syndrome centractin proteomics dynactin deficiency neuropathology

Centractin Procurement-Driven Application Scenarios: Where Isoform Identity and Purity Are Decisive


In Vitro Reconstitution of the Functional Dynein-Dynactin-Adaptor (DDA) Complex for Single-Molecule Motility Assays

For laboratories reconstituting the processive dynein-dynactin-adaptor complex for single-molecule TIRF microscopy or optical trapping assays, full-length recombinant alpha-centractin (ACTR1A) is the only actin-related protein capable of forming the 37-nm Arp1 filament backbone required for proper dynactin assembly [1]. The 8-copy stoichiometry of Arp1 in the cryo-EM structure of the DDA complex means that centractin must be provided at defined molar ratios relative to β-actin, Arp11, CapZ, p62, p25, p27, p150Glued, dynamitin, and p24 to achieve functional holocomplex [1]. Conventional actin cannot substitute due to its uncontrolled polymerization length and absence of the dynamitin-binding surface unique to Arp1 [2]. Procurement guidance: specify N-terminal His-tagged or untagged ACTR1A (376 aa, ~42.6 kD) with validated polymerization competence; purity ≥90% by SDS-PAGE; endotoxin <1 EU/μg for cell-based follow-up assays.

Isoform-Specific Antibody Validation for Centractin in Dynactin Complex Immunoprecipitation and Proximity Ligation Assays

Since alpha-centractin and beta-centractin share 91% amino acid identity and exist at a 15:1 ratio in the dynactin complex, antibodies raised against alpha-centractin typically react only poorly with beta-centractin [1]. Researchers performing co-immunoprecipitation of intact dynactin complexes, proximity ligation assays (PLA) for dynactin-cargo interactions, or quantitative western blot normalization across tissues must validate that their detection antibody is isoform-specific or acknowledge that pan-centractin reagents predominantly report alpha-centractin signal [1][2]. The selective betaIII spectrin-Arp1 interaction, which links dynactin to Golgi membranes, provides a specific PLA target for alpha-centractin that is not shared by conventional actin or other ARPs [2]. Procurement guidance: for isoform discrimination, order alpha-centractin-specific antibodies validated against recombinant ACTR1A and ACTR1B by 2-D western blot; for pan-centractin detection, use clone E-5 (Santa Cruz) validated for WB, IP, IF, and ELISA across human, mouse, and rat.

Arp1/Dynamitin Interaction Disruption Screens for Small-Molecule Dynactin Inhibitors

The demonstration that dynamitin AA 1-87 binds directly to the Arp1 filament and that this interaction is essential for anchoring the p150Glued shoulder domain establishes the Arp1-dynamitin interface as a tractable target for small-molecule or peptide-based disruption of dynactin function [1]. High-throughput screens designed to identify compounds that dissociate the Arp1-dynamitin interaction—analogous to the natural product mycalolide B, which selectively dissociates dynactin and abolishes retrograde axonal transport while sparing anterograde transport—require purified, correctly folded Arp1 filaments as the capture reagent [2]. Conventional actin cannot serve as a screening surrogate because it lacks the dynamitin-binding surface unique to Arp1 [1]. Procurement guidance: recombinant Arp1 must be free of co-purifying dynamitin or p150Glued; tag placement must not occlude the N-terminal dynamitin-binding region; filament polymerization state should be verified by negative-stain EM or dynamic light scattering before plate-based assay deployment.

Quantitative Proteomic Profiling of Dynactin Subunit Stoichiometry in Neurodegenerative Disease Models

The selective reduction of centractin alpha protein in fetal Down syndrome brain, in the absence of dynein motor subunit changes, has established a precedent for centractin-specific dysregulation in neurodevelopmental and neurodegenerative conditions [1]. Targeted proteomic approaches (e.g., parallel reaction monitoring, PRM; selected reaction monitoring, SRM) that quantify absolute dynactin subunit stoichiometry in patient-derived iPSC neurons, brain organoids, or post-mortem tissue require purified recombinant centractin as a calibration standard for generating standard curves. The 15:1 alpha:beta ratio must be accounted for when interpreting total centractin measurements [2]. Procurement guidance: order recombinant ACTR1A and ACTR1B as individual purified protein standards for SRM assay development; verify lot-to-lot consistency in concentration by amino acid analysis; confirm absence of degradation products by LC-MS intact mass analysis.

Quote Request

Request a Quote for centractin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.